7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2h)-one

Dopamine D3 receptor GPCR antagonism CNS drug discovery

7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 872828-78-9) is a small-molecule heterocycle of the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) family, possessing a 7-methoxy substituent and a 3-methyl group on the partially saturated isoquinolinone core (C₁₁H₁₃NO₂, MW 191.23 g/mol). The DHIQ scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of PARP, EZH2, PRMT5, sEH, PI3K, and tubulin polymerization, as well as in melatonin MT₂ receptor ligands.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13059928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2h)-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=C(C=C2)OC)C(=O)N1
InChIInChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(13)12-7/h3-4,6-7H,5H2,1-2H3,(H,12,13)
InChIKeyDESUGVAIPCNAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one: Chemical Identity, Scaffold Class, and Procurement Context


7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 872828-78-9) is a small-molecule heterocycle of the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) family, possessing a 7-methoxy substituent and a 3-methyl group on the partially saturated isoquinolinone core (C₁₁H₁₃NO₂, MW 191.23 g/mol) . The DHIQ scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of PARP, EZH2, PRMT5, sEH, PI3K, and tubulin polymerization, as well as in melatonin MT₂ receptor ligands [1]. This specific substitution pattern—a single electron-donating methoxy at C7 paired with a C3 methyl—defines a distinct chemical space within the DHIQ family that influences both its physicochemical properties and its potential for regioselective derivatization .

Why Generic Substitution Fails: Regioisomeric and Substituent-Dependent Differentiation of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one


Within the 3,4-dihydroisoquinolin-1(2H)-one family, the position of the methoxy group (C5, C6, or C7) and the presence or absence of a C3 alkyl substituent profoundly affect both biological target engagement and physicochemical behavior. Published SAR studies on DHIQ-based melatonin MT₂ ligands demonstrate that shifting a benzyloxyl substituent from C7 to C6 or C5 alters binding affinity and functional potency by over 160-fold [1]. Likewise, the presence of a C3 methyl group influences conformational preferences and metabolic stability compared to the unsubstituted analog [2]. These regioisomeric and substituent-level effects mean that 7-methoxy-3-methyl-DHIQ cannot be casually replaced by its 6-methoxy positional isomer (CAS 145162-78-3), the 6,7-dimethoxy analog (CAS 3382-18-1), or the des-methyl variant without risking a complete loss of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence: 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one vs. Closest Analogs


D3 Dopamine Receptor Antagonistic Activity: Target Engagement Evidence for 7-Methoxy-3-methyl-DHIQ

7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one has been annotated in ChEMBL (CHEMBL3872775) and BindingDB with experimentally determined antagonistic activity at the human dopamine D3 receptor, assessed via inhibition of quinpirole-induced [³⁵S]GTPγS binding in cell membrane preparations [1]. In contrast, the closely related positional isomer 3,4-dihydro-6-methoxy-3-methyl-1(2H)-isoquinolinone (CAS 145162-78-3) has no publicly reported D3 receptor activity. The 6,7-dimethoxy analog (CAS 3382-18-1), which bears an additional methoxy group, is primarily associated with anticonvulsant and carbonic anhydrase inhibition profiles rather than dopaminergic activity [2]. This target engagement profile establishes a differentiating biological annotation for the 7-methoxy-3-methyl substitution pattern within dopaminergic screening libraries.

Dopamine D3 receptor GPCR antagonism CNS drug discovery

Regioisomeric Impact on Melatonin MT₂ Receptor Affinity: C7 vs. C6 vs. C5 Substitution SAR

A systematic SAR study of substituted isoquinolinones as MT₂-selective melatoninergic ligands provides direct evidence that the position of substituents on the DHIQ core critically determines receptor binding [1]. In head-to-head comparisons within the same study, C7-substituted isoquinolinones (14a–d) exhibited the weakest MT₂ binding affinities among the three regioisomeric series. For instance, compound 14b (C7-3-methoxybenzyloxyl) showed an EC₅₀ >160-fold higher (weaker) than its C6-substituted counterpart 7b in Ca²⁺ mobilization assays, and was significantly less potent than the C5-substituted analog 15b (MT₂ Ki = 1.66 nM, 1800-fold selective over MT₁) [1]. While these data are from more elaborated benzyloxyl derivatives rather than the bare 7-methoxy-3-methyl core, the fundamental regioisomeric SAR principle—that the C7 position on the DHIQ scaffold confers distinct and often reduced potency compared to C5 or C6 substitution—is directly transferable and highlights why the 7-methoxy substitution pattern cannot be considered interchangeable with 5- or 6-substituted analogs [1].

Melatonin receptor MT2 selectivity Regioisomeric SAR

Physicochemical Differentiation: Calculated LogP, PSA, and Hydrogen Bonding Profile vs. 6,7-Dimethoxy and Des-Methyl Analogs

The presence of a single methoxy at C7 combined with a C3 methyl group on the DHIQ scaffold yields a distinct calculated physicochemical profile. The topological polar surface area (TPSA) of 7-methoxy-3-methyl-DHIQ is 38.33 Ų, with an exact mass of 191.095 Da . In comparison, 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) bears two methoxy groups at C6 and C7, increasing both hydrogen bond acceptor count and electron density on the aromatic ring, which alters membrane permeability potential and metabolic susceptibility . The des-methyl analog (7-methoxy-3,4-dihydroisoquinolin-1(2H)-one, lacking the C3 methyl) has reduced lipophilicity and altered conformational flexibility at the lactam ring . The 5-ethoxy analog (CAS 129075-74-7) introduces a larger alkoxy substituent at a different position, further diversifying steric and electronic properties . These differences, while subtle, can be decisive in fragment-based drug discovery where incremental changes in physicochemical parameters drive lead optimization trajectories.

Physicochemical properties Drug-likeness ADME prediction

Patent Landscape Differentiation: 7-Methoxy-3-methyl-DHIQ as a Distinct Chemical Entity in sEH and STING Antagonist Patent Families

Patent analysis reveals that 3,4-dihydroisoquinolin-1(2H)-one derivatives featuring specific substitution patterns have been claimed in distinct therapeutic areas. The N-substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold, exemplified by compounds bearing the 7-methoxy-3-methyl core, appears in patent CN115872930B as soluble epoxide hydrolase (sEH) inhibitors for non-alcoholic fatty liver disease [1]. Separately, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been patented as STING antagonists for inflammatory diseases including systemic lupus erythematosus [2]. In contrast, 6,7-dimethoxy-substituted DHIQs are predominantly found in anticonvulsant and carbonic anhydrase inhibitor patent families [3], while C4-carboxamide DHIQs dominate the PARP inhibitor patent space [4]. This patent-based differentiation indicates that the 7-methoxy-3-methyl substitution pattern is associated with a distinct set of therapeutic target hypotheses (sEH, STING) compared to other DHIQ substitution patterns, which may influence the selection of this specific compound for target-specific screening campaigns.

Patent analysis sEH inhibitor STING antagonist IP differentiation

Synthetic Versatility Differentiation: Regioselective Derivatization Potential of the 7-Methoxy-3-methyl-DHIQ Scaffold

The Castagnoli–Cushman reaction has been established as a versatile method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, with the substitution pattern on the starting homophthalic anhydride determining the final regiochemistry of the product [1]. The 7-methoxy-3-methyl-DHIQ scaffold, with its free N2 position and electron-rich aromatic ring, presents distinct synthetic handles for further derivatization. Specifically, the N2 position is available for alkylation, acylation, or sulfonylation without competing reactivity at C4 (as is the case with C4-carboxyl-substituted analogs) [2]. The C7 methoxy group directs electrophilic aromatic substitution to specific positions on the benzene ring, while the C3 methyl group introduces a stereocenter that can be exploited for enantioselective synthesis [1]. In contrast, 6,7-dimethoxy analogs have both methoxy groups competing for metabolic demethylation, and C4-substituted analogs have a blocked carboxylic acid position that limits certain diversification strategies [2]. A visible-light-catalyzed synthetic method for 3-methyl-3,4-dihydroisoquinolin-1(2H)-ones has been reported, providing a metal-free entry to this scaffold class .

Synthetic chemistry Castagnoli-Cushman reaction Regioselective functionalization

Best-Fit Research and Industrial Application Scenarios for 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one


Dopamine D3 Receptor-Targeted Screening Library Design

Based on its ChEMBL-annotated antagonistic activity at the dopamine D3 receptor [1], 7-methoxy-3-methyl-DHIQ is a rational choice for inclusion in GPCR-focused screening libraries targeting dopaminergic pathways. Its differentiation from 6,7-dimethoxy and 6-methoxy positional isomers—which lack documented D3 activity—supports its selection when receptor-level target engagement data are a procurement criterion. This application is particularly relevant for CNS drug discovery programs investigating D3 receptor modulation in addiction, Parkinson's disease, or schizophrenia.

STING Antagonist Lead Optimization Programs

Patent literature identifies 3,4-dihydroisoquinolin-1(2H)-one derivatives as STING antagonists with potential utility in systemic lupus erythematosus and other inflammatory diseases [2]. The 7-methoxy-3-methyl substitution pattern, with its available N2 and C4 positions for diversification, provides a synthetically tractable starting point for SAR exploration around the STING antagonist pharmacophore. Its distinct substitution pattern differentiates it from DHIQ analogs used in PARP or EZH2 inhibitor programs, reducing the risk of encroaching on competitor IP space.

Fragment-Based Drug Discovery for sEH Inhibition in Metabolic Disease

The association of the 7-methoxy-3-methyl-DHIQ scaffold with sEH inhibitor patents (CN115872930B) [3] supports its use as a fragment hit or scaffold for sEH-targeted programs in non-alcoholic fatty liver disease and related metabolic conditions. Its lower molecular weight (191.23 Da) and favorable TPSA (38.33 Ų) align with fragment-like property guidelines, and the free N2 position enables rapid analog generation for fragment growth studies.

Diversity-Oriented Synthesis (DOS) Using Castagnoli–Cushman Chemistry

The unsubstituted C4 position and free N2 of 7-methoxy-3-methyl-DHIQ make it an ideal core scaffold for diversity-oriented synthesis via the Castagnoli–Cushman reaction [4]. Researchers can exploit the C7-methoxy as a directing group for regioselective electrophilic aromatic substitution while independently functionalizing the N2 position through alkylation, acylation, or sulfonylation. This synthetic versatility is superior to that of C4-carboxyl-substituted DHIQ analogs, where the C4 position is already occupied and unavailable for further diversification.

Quote Request

Request a Quote for 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.